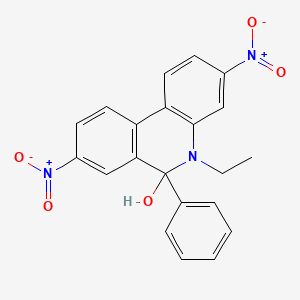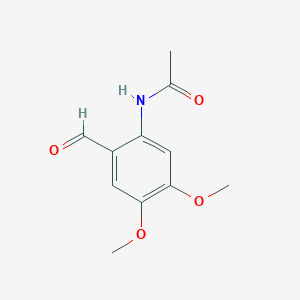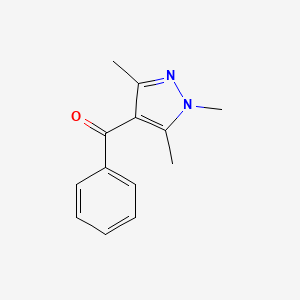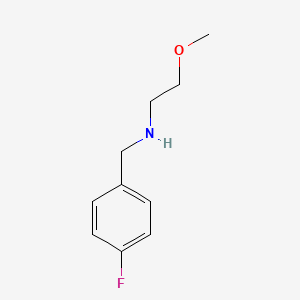
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMPE or Trifluoroacetaldehyde 2-Methoxyphenylhydrazone and is a white crystalline solid with a molecular formula of C10H11F3O2.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Nucleophilic Trifluoromethylation : 2,2,2-Trifluoro-1-(N,N-dialkylaminophenyl)-ethanols and 2,2,2-Trifluoro-1-(hydroxyaryl)ethanols have been synthesized efficiently using Ruppert’s reagent and cesium fluoride (Singh, Chakraborty, & Shreeve, 2001).
- Kinetic Resolution : A method using (R)-benzotetramisole as a catalyst has been developed for the kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol, useful in preparing enantiomerically pure compounds (Xu, Zhou, Geng, & Chen, 2009).
Biocatalysis and Enzymatic Studies
- Chemoenzymatic Synthesis : 1‐Aryl‐2,2,2‐trifluoroethanones were synthesized and bioreduced using alcohol dehydrogenases for a stereoselective route towards the Odanacatib, an orally bioavailable inhibitor (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
- Optimization of Biocatalytic Production : Using Lactobacillus senmaizuke for the synthesis of (S)-1-(4-methoxyphenyl) ethanol, an important molecule for various drug intermediates, with optimization of experimental conditions (Kavi, Özdemir, Dertli, & Şahin, 2021).
Material Science and Surface Chemistry
- Adsorption Studies on Silica : The adsorption and reaction of 2,2,2-trifluoroethanol on silica were studied using microcalorimetric, FTIR, and DFT studies, revealing insights into the interactions and bonding mechanisms (Natal-Santiago & Dumesic, 1998).
Analytical and Physical Chemistry
- Study of Luminous Performance : Research on europium (III) ternary complexes, employing compounds like 1-(4-Methoxyphenyl)- 3-(4-tert-butylphenyl)-1,3-propanedione, shows significant luminescent properties, indicating potential applications in materials science (Tang, Wei, Zhang, Hou, & Zhou, 2021).
Applications in Drug Synthesis and Evaluation
- Synthesis of Derivatives for Biological Evaluation : Derivatives involving 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol have been synthesized and evaluated for antimicrobial activity, indicating its utility in drug development (Chaudhari, 2012).
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPGXFAXHCGFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385231 | |
| Record name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol | |
CAS RN |
26902-84-1 | |
| Record name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridin-4-ylmethyl 4-methyl-2-[[3-methyl-2-[[2-[[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]pentanoate](/img/structure/B1608758.png)





![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1608769.png)

![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B1608772.png)

![6-(Pyridin-4-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1608775.png)

